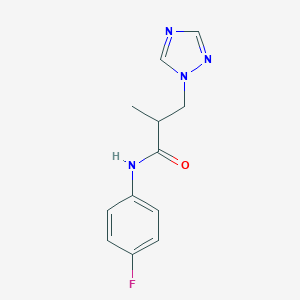
N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide” is a chemical compound with the molecular formula C11H11FN4O . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that are widely used in pharmaceuticals and other biologically important compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various strategies, including the use of 3-amino-1,2,4-triazole . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “N-(4-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide” includes a 1,2,4-triazole ring, a fluorophenyl group, and a propanamide group . The presence of these functional groups contributes to the compound’s unique properties and potential biological activities .
Chemical Reactions Analysis
1,2,4-Triazole derivatives, including “N-(4-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide”, are known for their wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide” are determined by its molecular structure. For instance, its molecular weight is 234.230 Da .
作用機序
Target of Action
N-(4-fluorophenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a derivative of 1,2,4-triazole, a heterocyclic compound that has been found to have significant biological activity Similar 1,2,4-triazole derivatives have been reported to show promising activity against cancer cell lines and as Strigolactone biosynthesis inhibitors .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the biological activity of the targets . In the case of anticancer activity, these compounds may interact with cancer cells, leading to cytotoxic effects .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to inhibit the biosynthesis of strigolactones, plant hormones that play a key role in plant development .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds is known to improve pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines and inhibitory effects on Strigolactone biosynthesis .
Action Environment
It is known that various internal and external factors can influence the activity of similar compounds .
実験室実験の利点と制限
One of the main advantages of FMP is its broad-spectrum antifungal activity, which makes it a potentially useful drug in the treatment of various fungal infections. Additionally, FMP has shown low toxicity and low levels of drug-drug interactions, making it a potentially safe and effective drug in combination therapy. However, one of the limitations of FMP is its relatively low potency compared to other antifungal agents, which may limit its use in certain clinical settings.
将来の方向性
Future research on FMP could focus on improving the potency of the compound through modifications to its chemical structure. Additionally, further studies could investigate the potential use of FMP in combination therapy with other antifungal agents or as an anticancer agent. Furthermore, research could be conducted on the potential use of FMP in the treatment of other diseases, such as Alzheimer's disease, where it has shown promising results in inhibiting acetylcholinesterase activity.
合成法
The synthesis of FMP involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form 4-fluorophenylhydrazone. This intermediate is then reacted with 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanal to form FMP. The synthesis of FMP has been optimized in various studies, and the yield of the final product has been improved by modifying the reaction conditions.
科学的研究の応用
FMP has been extensively studied for its antifungal activity and has shown promising results against various fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. FMP has also been investigated for its potential use as an anticancer agent, as it has shown cytotoxic activity against various cancer cell lines. Additionally, FMP has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity.
特性
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O/c1-9(6-17-8-14-7-15-17)12(18)16-11-4-2-10(13)3-5-11/h2-5,7-9H,6H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVDYVRVQNNFMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-{2-hydroxy-3-[(2-hydroxyethyl)amino]propyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B500198.png)
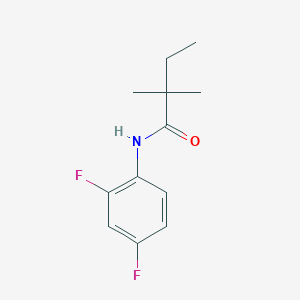

![2,2-dimethyl-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B500202.png)
![2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B500206.png)

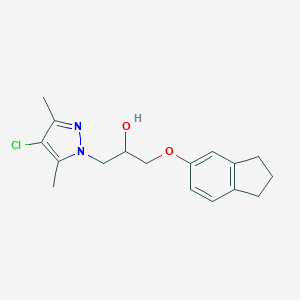
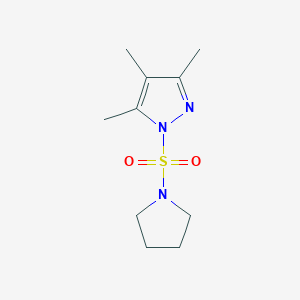

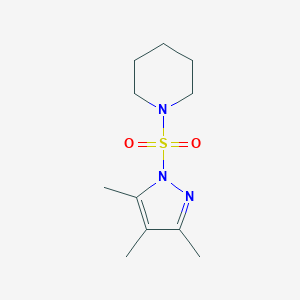
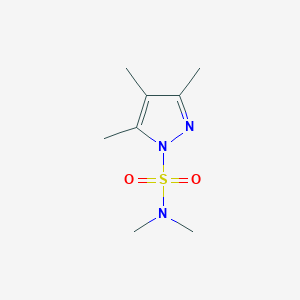
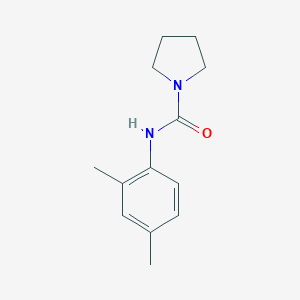

![(3,4-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B500221.png)